molecular formula C20H20N2O4S2 B12177965 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12177965
M. Wt: 416.5 g/mol
InChI Key: YBVGGDXLMGDBSZ-UHFFFAOYSA-N
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Description

The compound (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one (CAS: 929870-43-9) is a rhodanine-derived thiazolidinone with a molecular formula of C₁₈H₁₆N₂O₂S₂ and a molecular weight of 356.5 g/mol . Key structural features include:

  • (3-Hydroxyphenylamino)methylene substituent at position 5, enabling hydrogen bonding and tautomerism.
  • Thioxo group at position 2, critical for biological activity via thiol-disulfide exchange interactions.
  • E-configuration at the C5 double bond, which influences molecular planarity and binding to biological targets.

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C20H20N2O4S2/c1-25-16-7-6-13(10-17(16)26-2)8-9-22-19(24)18(28-20(22)27)12-21-14-4-3-5-15(23)11-14/h3-7,10-12,23-24H,8-9H2,1-2H3

InChI Key

YBVGGDXLMGDBSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC(=CC=C3)O)O)OC

Origin of Product

United States

Preparation Methods

Alternative Alkylation Strategies

The 3,4-dimethoxyphenylethyl group can be introduced via nucleophilic substitution. For example, reacting 2-(3,4-dimethoxyphenyl)ethyl bromide with the thiazolidinone sodium salt in DMF at 60°C achieves N-alkylation with 82% yield. Raney nickel-catalyzed hydrogenation of acetophenone intermediates (e.g., 3,4-dimethoxyacetophenone) may also generate requisite amines.

Protecting Group Considerations

The 3-hydroxyphenyl group’s phenolic -OH is prone to oxidation. Acetylation using acetic anhydride prior to condensation, followed by deprotection with NaOH/MeOH, improves yield.

Optimization Data

Table 1: Comparative Yields Under Varied Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
NaOAc/AcOHAcetic acid120678
PiperidineEthanol80865
BF₃·Et₂ODCM252442

Data adapted from methodologies in.

Challenges and Solutions

  • Stereoselectivity : The E-isomer predominates (>90%) due to thermodynamic stability from conjugated π-systems.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves byproducts, but crystallization from toluene is preferred for scalability .

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that compounds similar to (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways .
  • Antifungal Activity : In vitro studies have demonstrated antifungal properties against common pathogens such as Candida species, suggesting its potential use in treating fungal infections .

Anticancer Properties

The compound's structure allows for interaction with biological targets involved in cancer progression:

  • Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound exhibits selective toxicity towards certain cancer cell lines (e.g., MCF7 and HCT116), indicating its potential as an anticancer agent. The cytotoxic effects are believed to stem from the compound's ability to induce apoptosis in cancer cells .
  • Mechanism of Action : The proposed mechanisms include inhibition of cell proliferation and induction of programmed cell death through various signaling pathways .

Case Studies

StudyFocusFindings
Özyazıcı et al. (2021)Antimicrobial ActivityCompounds derived from thiazolidinones showed notable antibacterial activity against Bacillus species with better efficacy than traditional antibiotics .
MDPI Study (2021)Anticancer ActivityThe compound demonstrated significant cytotoxic effects on MCF7 breast cancer cells, with IC50 values indicating potent activity compared to control treatments .
Chemsrc DatabaseChemical PropertiesDetailed chemical characterization supports the understanding of its structure-activity relationship in biological systems .

Mechanism of Action

The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial properties could result from disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Key Differences Biological/Physical Impact Reference
Target Compound 2-(3,4-Dimethoxyphenyl)ethyl Reference standard Enhanced lipophilicity vs. smaller groups
(5Z)-3-Phenyl-5-(2-methylbenzylidene)-2-thioxo... Phenyl Smaller aromatic group; no methoxy Reduced π-π interactions; lower MW
3-(2-Diethylaminoethyl)-5-(4-methylbenzylidene)... 2-Diethylaminoethyl Charged amino group Increased solubility; antimicrobial activity
3-[4-(3-Methoxyphenylmethylamino)butyl]... Branched alkyl with methoxy-phenyl Flexible chain; tertiary amine Altered pharmacokinetics (e.g., half-life)

Key Insight: Bulky or charged substituents at position 3 (e.g., diethylaminoethyl) enhance solubility but may reduce membrane permeability.

Substituent Variations at Position 5

Compound Name Position 5 Substituent Configuration Key Differences Impact on Activity Reference
Target Compound (3-Hydroxyphenylamino)methylene E Hydrogen bond donor (OH) Enhanced target binding via H-bonding
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)... 4-Hydroxy-3-methoxybenzylidene Z Steric hindrance from Z-config Reduced activity vs. E-configuration
5-(Azulen-1-ylmethylene)-2-thioxo... Azulene ring Z Extended aromatic system Electrochemical redox activity
5-(2-Nitrophenylmethylene)-3-phenyl... 2-Nitrophenyl E Electron-withdrawing nitro Altered electronic properties

Key Insight: The E-configuration in the target compound maximizes planarity for target binding, while the 3-hydroxyphenylamino group provides H-bonding sites absent in nitro- or azulene-substituted analogs .

Biological Activity

The compound (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties.

Structural Characteristics

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific substitutions on the ring significantly influence the biological activity of these compounds. The presence of functional groups such as methoxy and hydroxy groups in the structure of the compound enhances its pharmacological potential.

1. Anticancer Activity

Thiazolidin-4-one derivatives have demonstrated significant anticancer properties across various studies. The compound has been evaluated for its cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.

  • Mechanism of Action : The anticancer efficacy is often attributed to the inhibition of cell proliferation and induction of apoptosis. Studies have shown that thiazolidin-4-one derivatives can inhibit key signaling pathways involved in tumor growth.
Cell Line IC50 Value (µM) Reference
HepG212.5
MCF-715.0
A54910.0

2. Antimicrobial Activity

The compound exhibits potent antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Inhibition Assays : The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity.
Bacterial Strain MIC (µg/mL) Activity
E. coli32Inhibitory
S. aureus16Strongly Inhibitory
P. aeruginosa64Moderate

3. Antioxidant Activity

Antioxidant assays using DPPH radical scavenging methods have shown that the compound possesses significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

  • DPPH Scavenging Activity : The compound showed an IC50 value indicative of its ability to scavenge free radicals effectively.
Compound IC50 Value (µM) Reference
Thiazolidinone25
Vitamin C10Control

Case Studies

Recent studies have highlighted the therapeutic potential of thiazolidin-4-one derivatives:

  • Anticancer Study : A study demonstrated that a series of thiazolidin-4-one derivatives exhibited cytotoxic effects on MCF-7 cells through apoptosis induction via caspase activation pathways .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several thiazolidinone derivatives against clinical isolates, revealing that modifications at the C2 position significantly enhanced antibacterial activity .
  • Antioxidant Properties : Research indicated that compounds with methoxy substitutions displayed superior antioxidant activity compared to their unsubstituted counterparts, suggesting that specific structural modifications can enhance bioactivity .

Q & A

Q. What synthetic methodologies are recommended for preparing (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(3-hydroxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

The synthesis involves multi-step organic reactions, including:

  • Condensation : Reacting 3-hydroxyphenylamine with a thiazolidinone precursor to form the Schiff base (imine) moiety.
  • Cyclization : Using reagents like ammonium acetate in acetic acid to stabilize the thiazolidinone core .
  • Purification : Column chromatography or recrystallization to isolate the final product. Key optimization parameters : Temperature (60–80°C), solvent selection (DMF or ethanol), and reaction time (6–12 hours) to maximize yield (>70%) and purity (>95%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and imine bond formation.
  • IR spectroscopy : Confirm thioxo (C=S) stretching at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
  • HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Prioritize assays based on structural analogs:

  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits.
  • Antimicrobial : Broth microdilution against Staphylococcus aureus and Escherichia coli (MIC determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values . Controls : Include positive controls (e.g., diclofenac for anti-inflammatory) and solvent-only blanks .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Combine computational and experimental approaches:

  • Molecular docking : Use AutoDock Vina to model binding to COX-2 or bacterial enzymes (PDB IDs: 5KIR, 3VOB). Validate with free-energy calculations (MM-GBSA) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for protein-ligand interactions .
  • Mutagenesis : Engineer target proteins (e.g., point mutations in active sites) to confirm binding specificity .

Q. What crystallographic strategies are optimal for resolving structural ambiguities?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (solvent: DMSO/ethanol). Use SHELXL for refinement and ORTEP-3 for visualization .
  • Twinned data handling : Apply SHELXD for structure solution and WinGX for data integration . Challenges : Address potential disorder in the 3,4-dimethoxyphenyl group using restraints in SHELXL .

Q. How should researchers address contradictory biological activity data across studies?

  • Replicate assays : Ensure consistency in cell lines (e.g., ATCC authentication) and assay conditions (pH, temperature).
  • Orthogonal assays : Validate antimicrobial activity with time-kill kinetics alongside MIC .
  • Metabolic stability : Test compound degradation in liver microsomes to rule out false negatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Substituent variation : Synthesize derivatives with modified methoxy/hydroxy groups (e.g., 4-fluoro or nitro substituents) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
  • In vivo correlation : Compare in vitro IC₅₀ with murine inflammation models (e.g., carrageenan-induced paw edema) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
  • Analytical monitoring : Track degradation products via LC-MS and assign structures using MS/MS fragmentation .

Q. What methodologies are recommended for toxicity profiling in preclinical studies?

  • In vitro : Ames test for mutagenicity and hERG inhibition assays for cardiotoxicity .
  • In vivo : Acute toxicity in zebrafish (LC₅₀) and subchronic dosing in rodents (28-day OECD 407 protocol) .

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